molecular formula C8H4Br3NO B1610710 1,2-Benzisoxazole, 3-(tribromomethyl)- CAS No. 37924-95-1

1,2-Benzisoxazole, 3-(tribromomethyl)-

Cat. No.: B1610710
CAS No.: 37924-95-1
M. Wt: 369.83 g/mol
InChI Key: JEDAWEFBJBCLTA-UHFFFAOYSA-N
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Description

1,2-Benzisoxazole, 3-(tribromomethyl)- is an organic compound with the molecular formula C8H4Br3NO. It is characterized by a benzisoxazole ring structure substituted with a tribromomethyl group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Benzisoxazole, 3-(tribromomethyl)- typically involves the bromination of 1,2-benzisoxazole derivatives. One common method includes the reaction of 1,2-benzisoxazole with bromine in the presence of a suitable solvent such as ethyl ether. The reaction is carried out under controlled conditions to ensure the selective formation of the tribromomethyl derivative .

Industrial Production Methods: Industrial production of 1,2-Benzisoxazole, 3-(tribromomethyl)- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve high yields and purity. The product is then purified through crystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions: 1,2-Benzisoxazole, 3-(tribromomethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzisoxazole derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

1,2-Benzisoxazole, 3-(tribromomethyl)- has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,2-Benzisoxazole, 3-(tribromomethyl)- involves its interaction with specific molecular targets and pathways. The tribromomethyl group can act as an electrophile, facilitating reactions with nucleophilic sites in biological molecules. This interaction can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Uniqueness: 1,2-Benzisoxazole, 3-(tribromomethyl)- is unique due to the presence of the tribromomethyl group, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

3-(tribromomethyl)-1,2-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Br3NO/c9-8(10,11)7-5-3-1-2-4-6(5)13-12-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEDAWEFBJBCLTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NO2)C(Br)(Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Br3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30483882
Record name 1,2-Benzisoxazole, 3-(tribromomethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30483882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37924-95-1
Record name 1,2-Benzisoxazole, 3-(tribromomethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30483882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2-Benzisoxazole, 3-(tribromomethyl)-
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Reactant of Route 6
1,2-Benzisoxazole, 3-(tribromomethyl)-

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